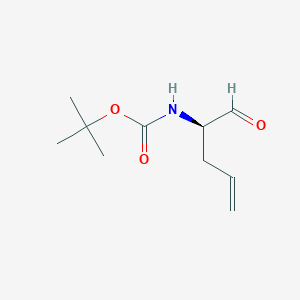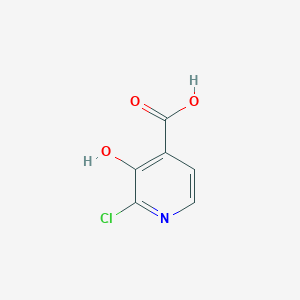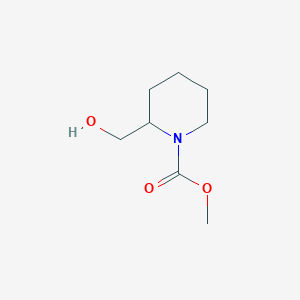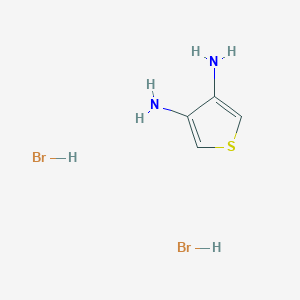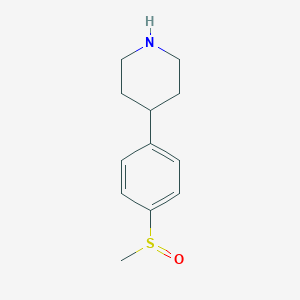
4-(4-Methylsulfinylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylsulfinylphenyl)piperidine, commonly known as MMSP, is a chemical compound that belongs to the piperidine class of compounds. MMSP is a versatile compound that has been used in various scientific research applications such as drug discovery and development, neuroscience, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of MMSP is not fully understood. However, it is believed that MMSP acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. MMSP has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects
MMSP has been shown to exhibit various biochemical and physiological effects. In animal studies, MMSP has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance locomotor activity. MMSP has also been shown to exhibit neuroprotective effects against various neurotoxins, including MPTP and 6-OHDA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MMSP in lab experiments is its potent pharmacological activity. MMSP has been shown to exhibit activity against various diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using MMSP in lab experiments is its low solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for MMSP research. One of the primary areas of research is the development of MMSP-based drugs for the treatment of various diseases. MMSP has been shown to exhibit activity against various diseases, including Alzheimer's disease and Parkinson's disease, making it a promising candidate for drug development. Another area of research is the elucidation of the mechanism of action of MMSP. Despite its potent pharmacological activity, the exact mechanism of action of MMSP is not fully understood, and further research is needed to elucidate its mechanism of action.
Conclusion
In conclusion, MMSP is a versatile compound that has been used in various scientific research applications. The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. MMSP has been shown to exhibit potent pharmacological activity against various diseases, making it a promising candidate for drug discovery and development. The mechanism of action of MMSP is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. MMSP has several advantages and limitations for lab experiments, and there are several future directions for MMSP research, including the development of MMSP-based drugs and the elucidation of its mechanism of action.
Synthesemethoden
The synthesis of MMSP involves the reaction of 4-methylsulfinylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified through recrystallization. The yield of MMSP is typically between 50-70%.
Wissenschaftliche Forschungsanwendungen
MMSP has been used in various scientific research applications due to its unique chemical properties. One of the primary applications of MMSP is in drug discovery and development. MMSP has been shown to exhibit potent pharmacological activity against various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MMSP has also been used in neuroscience research to study the mechanisms of action of various neurotransmitters in the brain.
Eigenschaften
CAS-Nummer |
161610-00-0 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4-(4-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI-Schlüssel |
WJGBOLJHUKMNLC-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Synonyme |
4-(4-METHANESULFINYL-PHENYL)-PIPERIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)


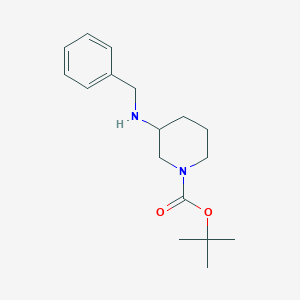

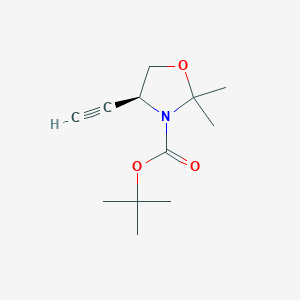
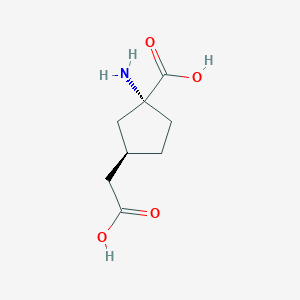
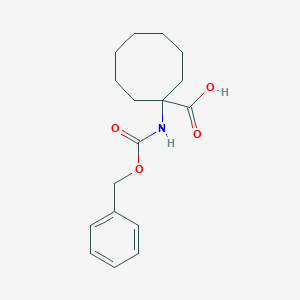
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
